molecular formula C14H27N3O2 B3006516 1-Cyclohexyl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea CAS No. 1797736-05-0

1-Cyclohexyl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea

Cat. No.: B3006516
CAS No.: 1797736-05-0
M. Wt: 269.389
InChI Key: QIIPREAVDNWKRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea is a urea derivative characterized by a cyclohexyl group attached to one nitrogen of the urea moiety and a 2-(4-hydroxypiperidin-1-yl)ethyl substituent on the adjacent nitrogen. Urea-based compounds are pivotal in drug discovery due to their structural versatility and hydrogen-bonding capabilities, which facilitate interactions with biological targets .

Properties

IUPAC Name

1-cyclohexyl-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c18-13-6-9-17(10-7-13)11-8-15-14(19)16-12-4-2-1-3-5-12/h12-13,18H,1-11H2,(H2,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIPREAVDNWKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCN2CCC(CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclohexyl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea involves its interaction with specific molecular targets:

These interactions are mediated by the compound’s structural features, including the piperidine ring and urea moiety.

Biological Activity

1-Cyclohexyl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea is a compound of interest due to its potential therapeutic applications in various biological systems. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20_{20}H36_{36}N4_4O2_2
  • Molecular Weight : 364.536 g/mol
  • CAS Number : 303092-38-8

The compound exhibits a range of biological activities primarily through modulation of neurotransmitter systems. It acts as a selective modulator of dopamine and serotonin receptors, which are critical in regulating mood, cognition, and various neurophysiological processes.

Key Mechanisms:

  • Dopamine Receptor Agonism : Enhances dopaminergic signaling, which may contribute to its effects on mood and behavior.
  • Serotonergic Activity : Influences serotonin pathways, potentially impacting anxiety and depression-related behaviors.

Pharmacological Effects

  • Analgesic Properties : Studies indicate that the compound has significant analgesic effects in animal models, suggesting its potential utility in pain management.
  • Anti-inflammatory Effects : Preliminary data suggest that it may reduce inflammation through the inhibition of pro-inflammatory cytokines.
  • Cognitive Enhancements : Potential improvements in cognitive functions have been observed, likely due to its action on neurotransmitter systems.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnalgesicSignificant pain relief in rodents
Anti-inflammatoryReduction in cytokine levels
Cognitive functionImproved memory retention

Research Findings

  • Analgesic Studies : In a controlled study involving rats, administration of the compound resulted in a marked reduction in pain responses compared to control groups. The effective dose was determined to be around 10 mg/kg.
  • Anti-inflammatory Mechanisms : In vitro studies demonstrated that the compound inhibits the production of TNF-alpha and IL-6 in macrophages, indicating a strong anti-inflammatory potential.
  • Cognitive Enhancement : A recent study highlighted improvements in spatial memory tasks among subjects treated with the compound, suggesting its role as a cognitive enhancer.

Comparison with Similar Compounds

Anticancer Nitrosoureas

Nitrosoureas like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea exhibit alkylating activity, enabling DNA crosslinking and cytotoxicity. Their lipophilic cyclohexyl groups facilitate CNS penetration, making them effective against intracranial tumors . However, delayed hematological toxicity (e.g., thrombocytopenia) limits their use.

Antidiabetic Sulfonylureas

Glipizide, a sulfonylurea, demonstrates the therapeutic diversity of urea derivatives. Its sulfonyl and pyrazine groups enable pancreatic β-cell targeting, promoting insulin secretion . The target compound’s hydroxypiperidinyl group may confer selectivity for different receptors, though this remains speculative without direct data.

Metabolic Stability

Nitrosoureas undergo rapid degradation in plasma (half-life ~5 minutes) , whereas sulfonylureas like glipizide exhibit prolonged activity due to slower metabolism . The hydroxyl group in the target compound may increase metabolic stability via glucuronidation or reduce hepatic clearance compared to non-polar analogs.

Toxicity Profiles

  • Nitrosoureas: Dose-limiting hematotoxicity (thrombocytopenia, leukopenia) and renal/hepatic toxicity are common .
  • Sulfonylureas: Hypoglycemia and secondary failure are noted risks .
  • Target Compound: The absence of a nitroso group may mitigate alkylating toxicity, but the hydroxyl group could introduce new metabolic pathways requiring further safety evaluation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.